molecular formula C4H5N3 B1217817 Pyrimidin-5-amine CAS No. 591-55-9

Pyrimidin-5-amine

Cat. No.: B1217817
CAS No.: 591-55-9
M. Wt: 95.1 g/mol
InChI Key: FVLAYJRLBLHIPV-UHFFFAOYSA-N
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Description

Pyrimidin-5-amine is a heterocyclic compound composed of a nitrogen-containing ring, which is found in many biologically active molecules. It is a key component of both nucleic acids and proteins, and is essential for life. This compound has been extensively studied due to its diverse and important applications in biochemistry, medicine, and industry.

Scientific Research Applications

1. Antitumor and Antimetastasis Properties

Pyrimidin-5-amine derivatives have shown potential in cancer research, particularly in inhibiting tumor metastasis and cell growth. For instance, 5-(2,3-Dihydro-1 H-indol-5-yl)-7 H-pyrrolo[2,3- d]pyrimidin-4-amine derivatives have been identified as new classes of receptor-interacting protein kinase 1 (RIPK1) inhibitors. These compounds demonstrated significant antimetastasis activity in experimental models and could efficiently protect cells from necroptosis induced by tumor cells, both in vitro and in vivo (Li et al., 2018).

2. Antimicrobial and Antioxidant Activities

This compound derivatives have also been studied for their antimicrobial and antioxidant properties. A study involving new indole analogues containing pyrido[2,3-d]pyrimidin-4-(3H)-ones and related compounds revealed good antibacterial and antifungal activities. Some of these compounds also exhibited significant radical scavenging activity (Saundane et al., 2013).

3. Antihypertensive Activity

This compound derivatives have been explored for their potential in treating hypertension. For instance, a study on 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives showed that these compounds could lower blood pressure in spontaneously hypertensive rats to normotensive levels (Bennett et al., 1981).

4. Epidermal Growth Factor Receptor (EGFR) Inhibitors

Derivatives of this compound have been synthesized as EGFR inhibitors, showing potent inhibitory activity against this receptor, which is crucial in cancer growth and development. Some derivatives have demonstrated remarkable cell growth inhibition in cancer cell lines overexpressing EGFR (Aziz et al., 2015).

5. Synthesis of Novel Derivatives with Therapeutic Potential

The synthesis of novel pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues has been described, highlighting their potential inhibition of Ser/Thr kinases. These compounds could have significant therapeutic implications in diseases where these kinases play a crucial role (Deau et al., 2013).

Mechanism of Action

Target of Action

Pyrimidin-5-amine, like other pyrimidine derivatives, has been found to interact with several targets. One of the primary targets of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to the suppression of tumor cell growth . This compound derivatives have also been reported to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

The mode of action of this compound involves its interaction with its targets leading to significant changes. For instance, this compound derivatives function by suppressing the activity of COX-1 and COX-2 enzymes , thus reducing the generation of prostaglandin E2 . This leads to an anti-inflammatory response. In the case of CDK2, this compound derivatives inhibit its activity, leading to the suppression of tumor cell growth .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the de novo synthesis of pyrimidines , which are essential for DNA and RNA biosynthesis . This compound derivatives also impact the inflammatory response by inhibiting the production of certain inflammatory mediators . Additionally, they interfere with cell cycle regulation by inhibiting CDK2 .

Result of Action

The result of this compound’s action is multifaceted. Its anti-inflammatory effects are attributed to its ability to inhibit the production of certain inflammatory mediators . This leads to a reduction in inflammation. In terms of its anticancer effects, this compound derivatives inhibit CDK2, leading to the suppression of tumor cell growth .

Safety and Hazards

While specific safety and hazard information for Pyrimidin-5-amine was not found, general safety measures for handling similar compounds include wearing suitable protective clothing and avoiding contact with skin and eyes .

Future Directions

Pyrimidines have been a hot topic in the pesticide field for many years because of their excellent biological activity . This review intends to assist in the development of more potent and efficacious anticancer drugs with pyrimidine scaffold .

Properties

IUPAC Name

pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3/c5-4-1-6-3-7-2-4/h1-3H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLAYJRLBLHIPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20322438
Record name 5-Aminopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20322438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

591-55-9
Record name 5-Pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=591-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 591-55-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401237
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Aminopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20322438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-AMINOPYRIMIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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